2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and a chlorodimethylphenoxy moiety
Preparation Methods
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorobenzoyl group: This step may involve acylation reactions using fluorobenzoyl chloride.
Attachment of the chlorodimethylphenoxy moiety: This can be done through nucleophilic substitution reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a ligand in biological studies.
Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, affecting their function and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide include:
2-(4-chloro-3,5-dimethylphenoxy)acetic acid: Shares the chlorodimethylphenoxy moiety but differs in the rest of the structure.
4-chloro-3,5-dimethylphenol: Contains the chlorodimethylphenoxy group but lacks the benzofuran and fluorobenzoyl components.
The uniqueness of this compound lies in its combined structural features, which may confer specific properties and applications not found in similar compounds.
Properties
Molecular Formula |
C26H21ClFNO4 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide |
InChI |
InChI=1S/C26H21ClFNO4/c1-14-12-19(13-15(2)22(14)27)32-16(3)26(31)29-23-20-6-4-5-7-21(20)33-25(23)24(30)17-8-10-18(28)11-9-17/h4-13,16H,1-3H3,(H,29,31) |
InChI Key |
QPLGZDRQVXHOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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